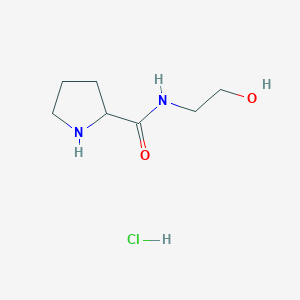

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Description

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a pyrrolidine derivative featuring a hydroxyethyl group attached to the carboxamide nitrogen. Its molecular formula is inferred as C₇H₁₅ClN₂O₂, with a molecular weight of 194.66 g/mol (calculated).

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWNRBMPJQXCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Oxalyl Chloride Activation

- Reagents : Pyrrolidine-2-carboxylic acid (1.0 equiv), oxalyl chloride (1.2 equiv), ammonium hydroxide.

- Conditions : Reaction in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by gradual warming to room temperature.

- Yield : 70–85% for analogous pyrrolidine carboxamides.

Method B: EDC/HOBt-Mediated Coupling

- Reagents : Pyrrolidine-2-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv).

- Conditions : Stirring in DCM at room temperature for 20 minutes, followed by addition of ammonium chloride (1.0 equiv) and overnight reaction.

- Purification : Column chromatography (10–70% ethyl acetate/hexane) yields the carboxamide.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

- Procedure : Dissolve N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide in anhydrous ethanol, add concentrated HCl (1.1 equiv) dropwise at 0°C, and stir for 1 hour.

- Isolation : Precipitate the salt by cooling to −20°C, filter, and wash with cold diethyl ether.

- Yield : >90% for analogous compounds.

Key Analytical Data

| Parameter | Value/Description | Source |

|---|---|---|

| Melting Point | 128–130°C (decomposes) | |

| HPLC Purity | ≥99.5% | |

| Mass Spec (ESI+) : | m/z 172.1 [M+H]+ (free base) |

Process Optimization Considerations

- Distillation : For large-scale purification, multi-step distillation under reduced pressure (6.67–66.7 hPa) removes low-boiling impurities (e.g., γ-butyrolactone) and high-boiling byproducts.

- Catalysis : Nickel acetate accelerates intramolecular dehydration in related pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is characterized by its hydroxyl and amide functionalities, which contribute to its solubility and reactivity. The compound's structure allows for potential modifications that can enhance its utility in various applications.

Drug Formulation

The compound is utilized in the formulation of soluble salts for drugs such as ibuprofen and naproxen. These salts are designed to improve the solubility and bioavailability of the active pharmaceutical ingredients, leading to enhanced therapeutic efficacy with reduced gastrointestinal irritation . The formulations can be developed into various delivery forms including monodose granular compositions and topical applications.

Anticancer Research

Recent studies have highlighted the role of compounds similar to this compound in anticancer research. For example, derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression, showcasing their potential as selective inhibitors in targeted cancer therapies .

Co-solvent in Formulations

This compound serves as an effective co-solvent in agrochemical formulations, coatings, and inkjet inks. Its hydroxyl group enhances compatibility with other solvents, improving the overall performance of these formulations .

Electronics Processing

In the electronics industry, this compound is used as a solvent for processing materials, particularly in applications requiring high purity and stability under varying conditions . Its properties facilitate the manufacturing of electronic components by ensuring optimal dissolution of active materials.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs based on substituents, molecular characteristics, and available

*Calculated based on structural inference.

Key Comparative Insights

Substituent Effects on Properties

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to methyl () or methoxymethyl () substituents. This makes it more suitable for aqueous-phase reactions or formulations.

- Lipophilicity : Methoxymethyl () and allyl () groups increase lipophilicity, favoring membrane permeability in drug candidates.

- Reactivity : The allyl group () offers sites for addition reactions, whereas aromatic substituents () may enhance binding to biological targets.

Ring Size Variations

- Piperidine vs. Pyrrolidine : describes a piperidine analog (six-membered ring), which confers greater conformational flexibility compared to pyrrolidine’s five-membered structure. This impacts biological activity and synthetic accessibility .

Biological Activity

N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and research findings.

The primary biological activity of this compound is attributed to its interaction with the P2X7 receptor , a purinergic receptor involved in various physiological processes, including inflammation and pain sensation. The compound acts as an antagonist to this receptor, modulating its function and influencing downstream signaling pathways related to inflammatory responses.

This compound exhibits several biochemical properties that enhance its biological activity:

- Interaction with Enzymes : The compound has been shown to interact with various enzymes, potentially altering their catalytic efficiency. This can range from enzyme inhibition to activation depending on the specific biochemical context.

- Cellular Effects : Studies indicate that it influences cellular processes by modulating signaling pathways and gene expression, leading to changes in protein synthesis and overall cellular behavior.

Case Studies

- Inflammation Modulation : In vitro studies demonstrated that this compound effectively reduced the release of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- Pain Management : Animal models have shown that administration of this compound leads to significant analgesic effects, likely due to its antagonistic action on the P2X7 receptor, which is known to be involved in pain pathways.

- Anticancer Properties : Preliminary investigations have indicated that this compound may exhibit anticancer activity through the modulation of metabolic pathways in cancer cells, although further studies are needed to elucidate these effects fully.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Antagonism of P2X7 receptor | |

| Analgesic | Modulation of pain signaling pathways | |

| Anticancer potential | Alteration of metabolic pathways in cancer cells |

Pharmacokinetics

This compound is known for its favorable pharmacokinetic properties:

- Blood-Brain Barrier Penetration : The compound readily crosses the blood-brain barrier, which enhances its potential use in treating central nervous system disorders.

- Metabolic Stability : Studies have indicated that it possesses a favorable metabolic profile, making it a candidate for further drug development.

Q & A

Q. What green chemistry approaches can replace traditional synthesis routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.